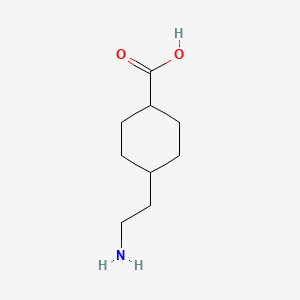
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is a heterocyclic compound featuring a triazole ring with a mercaptomethyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with formic acid or its derivatives. The reaction conditions often require moderate temperatures and the presence of catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- undergoes various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, 3H-1,2,4-Triazol-3-one, 1,2-dihydro-5-(mercaptomethyl)- is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a pharmacophore in the development of new drugs. Its derivatives have been investigated for their antimicrobial, antifungal, and anticancer activities. The presence of the mercaptomethyl group enhances its ability to interact with biological targets, making it a valuable scaffold for drug design.
Industry: Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of polymers, coatings, and other materials that require specific chemical properties.
Propriétés
| 23968-85-6 | |
Formule moléculaire |
C3H5N3OS |
Poids moléculaire |
131.16 g/mol |
Nom IUPAC |
3-(sulfanylmethyl)-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H5N3OS/c7-3-4-2(1-8)5-6-3/h8H,1H2,(H2,4,5,6,7) |
Clé InChI |
VVVKMBYFOGNRRU-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NNC(=O)N1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


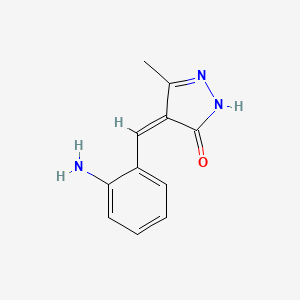
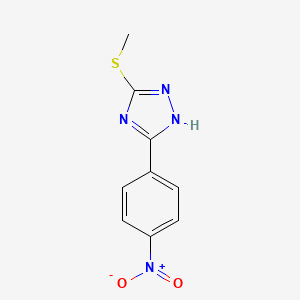

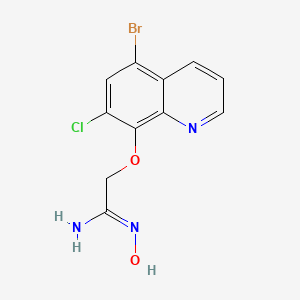
![Furo[2,3-h]quinolin-2(1H)-one, 4-(dimethoxymethyl)-1,6,8-trimethyl-](/img/structure/B12903997.png)
![2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide](/img/structure/B12904007.png)
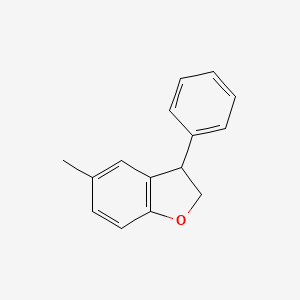
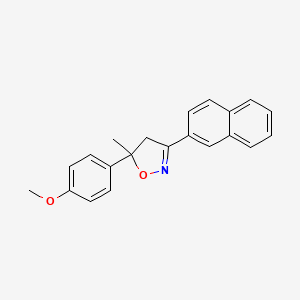
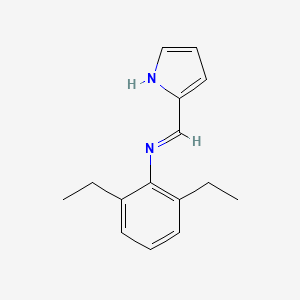
![Ethyl 2-(7-chloro-5-methylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12904049.png)
